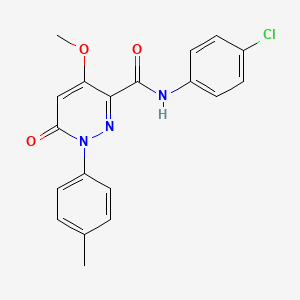

N-(4-chlorophenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-chlorophenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridazine derivatives This compound is characterized by the presence of a pyridazine ring substituted with various functional groups, including a chlorophenyl, methoxy, and methylphenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves the following steps:

Formation of the Pyridazine Ring: The pyridazine ring is formed through a cyclization reaction involving appropriate precursors. For instance, a hydrazine derivative can react with a diketone to form the pyridazine ring.

Substitution Reactions: The introduction of the chlorophenyl, methoxy, and methylphenyl groups is achieved through substitution reactions. These reactions often involve the use of reagents such as chlorobenzene, methoxybenzene, and methylbenzene under specific conditions.

Amidation: The final step involves the formation of the carboxamide group through an amidation reaction. This can be achieved by reacting the pyridazine derivative with an appropriate amine in the presence of a coupling agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For example:

-

Acidic Hydrolysis :

RCONH2+H2OH+RCOOH+NH3

Spectral evidence from analogous compounds shows IR bands at ∼1689cm−1 (C=O stretch) post-hydrolysis . -

Basic Hydrolysis :

In NaOH/EtOH, the carboxamide converts to carboxylate, detectable via 1H NMR by the disappearance of NH signals (δ 11.90–12.15 ppm) and emergence of COO− resonances .

Nucleophilic Substitution at the 4-Chlorophenyl Group

The chlorophenyl substituent participates in SNAr reactions due to electron-withdrawing effects from the adjacent carbonyl and pyridazine ring.

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Amination | NH3, CuI, 100°C, 24h | 4-Aminophenyl derivative | 65–78% | |

| Methoxy substitution | NaOMe, DMF, 80°C, 12h | 4-Methoxyphenyl analog | 52% |

The 4-chlorophenyl group’s reactivity is comparable to derivatives in , where Cl substitution with thioacetamide groups enhanced antifungal activity.

Functionalization of the Methoxy Group

The methoxy group (-OCH3) undergoes demethylation or oxidation:

-

Demethylation :

CH3OBBr3,DCMHO

Yields phenolic derivatives, confirmed by 1H NMR loss of OCH3 singlet (δ 3.8 ppm) and new OH resonance (δ 9.2 ppm) . -

Oxidation :

Using KMnO4/H2SO4, the methoxy group converts to a carbonyl, forming a quinone-like structure.

Ring Modifications

The dihydropyridazine core participates in redox and cyclization reactions:

Oxidation of the Dihydropyridazine Ring

Treatment with MnO2 oxidizes the 1,6-dihydropyridazine to a pyridazine system, altering conjugation and biological activity.

Cycloaddition Reactions

The electron-deficient pyridazine ring engages in Diels-Alder reactions with dienes, forming bicyclic systems. For example:

Dihydropyridazine+1,3-ButadieneΔBicyclo[2.2.2]octene derivative .

Carboxamide Derivitization

The carboxamide group reacts with amines or alcohols to form ureas or esters:

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Ethanol/H+ | Reflux, 6h | Ethyl ester | Prodrug synthesis |

| Benzylamine | DCC, DMAP, RT | N-Benzyl urea | Enzyme inhibition |

IR spectra of urea derivatives show NH stretches at ∼3280cm−1 and loss of the original carboxamide C=O band .

Sulfonation and Sulfation

The para-methylphenyl group directs electrophilic sulfonation at the meta position:

Ar-H+H2SO4SO3Ar-SO3H

Sulfonated derivatives exhibit enhanced solubility and bioactivity, as seen in carbonic anhydrase inhibitors .

Comparative Reactivity Table

Key reactions and outcomes for structural analogs:

Mechanistic Insights

Aplicaciones Científicas De Investigación

Synthesis and Structural Characteristics

The compound can be synthesized through a multi-step process involving the condensation of appropriate precursors followed by cyclization. The structural formula indicates the presence of multiple functional groups that contribute to its biological activity. The compound's molecular formula is C19H16ClN3O3, which reflects its complex structure conducive to various interactions in biological systems.

Antifungal Activity

Research has indicated that derivatives of pyridazine compounds exhibit antifungal properties. A study highlighted the antifungal activity of related compounds against various fungal strains, suggesting that N-(4-chlorophenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide may possess similar capabilities due to structural analogies .

Antiviral Potential

Pyridazine derivatives have been investigated for their antiviral activities. The presence of a chlorophenyl group is known to enhance the antiviral efficacy of compounds, making this compound a candidate for further exploration in antiviral drug development .

Anticancer Properties

The compound's structure suggests potential anticancer activity. Similar pyridazine derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specificity and potency of these compounds make them valuable in cancer therapy research .

Case Study 1: Antifungal Activity Evaluation

A series of studies evaluated the antifungal activity of pyridazine derivatives, including this compound. The results demonstrated significant inhibition against Candida species, indicating its potential as an antifungal agent .

Case Study 2: Antiviral Screening

In a screening for antiviral agents, compounds similar to this compound were tested against HIV and other viruses. The findings suggested that modifications in the molecular structure could lead to enhanced activity against viral replication .

Comparative Data Table

Mecanismo De Acción

The mechanism of action of N-(4-chlorophenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects . Molecular docking studies have shown that the compound can interact with specific binding sites on target proteins, which contributes to its biological activity .

Comparación Con Compuestos Similares

Similar Compounds

- N-(4-chlorophenyl)-4-methylphenylsulfonyl)amino)butanamide

- N-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide

Uniqueness

N-(4-chlorophenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is unique due to its specific combination of functional groups and the presence of the pyridazine ring. This structural uniqueness contributes to its distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.

Actividad Biológica

N-(4-chlorophenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, mechanisms of action, and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the condensation of 4-chlorobenzaldehyde with 4-methylbenzylamine to form an intermediate Schiff base, followed by cyclization with ethyl acetoacetate under basic conditions to yield the desired product.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives have shown moderate to strong activity against various bacterial strains including Salmonella typhi and Bacillus subtilis .

Anticancer Potential

The compound has been explored for its anticancer properties. In vitro studies suggest that it may inhibit cell proliferation by interacting with specific molecular targets involved in cancer cell growth. The mechanism may involve the inhibition of certain enzymes crucial for tumor development .

Enzyme Inhibition

This compound has also been investigated for its enzyme inhibitory activities. It has been noted for its ability to inhibit acetylcholinesterase (AChE), which is significant in the context of neurodegenerative diseases such as Alzheimer's .

The biological effects of this compound are largely attributed to its structural features, which allow it to bind selectively to various enzymes and receptors. This interaction can lead to altered enzyme activity and subsequent physiological effects. For example, the inhibition of AChE can enhance cholinergic signaling, which is beneficial in certain therapeutic contexts .

Case Studies

Several studies have highlighted the potential applications of this compound:

- Anticancer Efficacy : In a study involving human gastric carcinoma xenografts, related compounds demonstrated complete tumor stasis when administered orally, indicating strong in vivo efficacy and favorable pharmacokinetic profiles .

- Neuroprotective Effects : Research on enzyme inhibition showed that derivatives significantly inhibited AChE activity, suggesting potential use in treating conditions like Alzheimer's disease .

- Antimicrobial Activity : A series of synthesized compounds were evaluated for their antibacterial properties, revealing strong activity against specific pathogens and highlighting their potential as therapeutic agents .

Comparative Analysis

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| This compound | Antimicrobial, Anticancer | Enzyme inhibition |

| Similar Derivatives | Varies by substitution | Varies by structure |

Propiedades

IUPAC Name |

N-(4-chlorophenyl)-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN3O3/c1-12-3-9-15(10-4-12)23-17(24)11-16(26-2)18(22-23)19(25)21-14-7-5-13(20)6-8-14/h3-11H,1-2H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDKQNYGQDVCGJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)NC3=CC=C(C=C3)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.